molecular formula C5H7BrN2O2S B1477833 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole CAS No. 1799792-00-9

4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole

Cat. No.: B1477833
CAS No.: 1799792-00-9
M. Wt: 239.09 g/mol
InChI Key: XMUJWTPEILUXSF-UHFFFAOYSA-N
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Description

4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C5H7BrN2O2S and its molecular weight is 239.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-1-(methylsulfonylmethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O2S/c1-11(9,10)4-8-3-5(6)2-7-8/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUJWTPEILUXSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Uncharacterized

In the landscape of drug discovery and materials science, the thorough characterization of novel chemical entities is the bedrock upon which innovation is built. This guide is dedicated to a molecule of significant synthetic potential: 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole . As of this writing, comprehensive experimental data on its physicochemical properties are not extensively documented in publicly accessible literature. Therefore, this document serves a dual purpose: to provide a predictive overview of its expected properties based on analogous structures and, more critically, to offer a detailed, field-proven roadmap for the experimental determination of these essential parameters. For the researcher, scientist, or drug development professional, this guide is designed to be a practical handbook for moving this compound from a theoretical entity to a well-characterized tool for innovation.

Molecular Identity and Structural Attributes

4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 4-position and a methanesulfonylmethyl group at one of the nitrogen atoms. The presence of the bromine atom and the sulfonyl group suggests its utility as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and as a scaffold for building more complex molecules with potential biological activity.[1][2]

Chemical Structure

Caption: 2D structure of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole.

Predicted Physicochemical Properties

The following table summarizes the predicted and known properties of the target compound and its close structural analogs. These values serve as estimations to guide experimental design.

Property4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole (Target)4-bromo-1-methyl-1H-pyrazole (Analog)4-bromopyrazole (Analog)
Molecular Formula C₄H₅BrN₂O₂S[3]C₄H₅BrN₂[4]C₃H₃BrN₂[5]
Molecular Weight 225.06 g/mol [3]161.00 g/mol [4]146.97 g/mol [5]
Melting Point Not availableNot available (liquid at room temp)[6]250-260 °C
Boiling Point Not available185-188 °C[4]Not available
Density Not available1.558 g/mL at 25 °C[4]Not available
pKa (Predicted) Not available0.21 ± 0.10[6]Not available
logP (Calculated) Not availableNot availableNot available

Solubility Profile: A Critical Parameter for Application

The solubility of a compound dictates its utility in various applications, from reaction conditions to formulation in drug delivery. The presence of the polar methanesulfonyl group and the relatively nonpolar bromopyrazole core suggests a nuanced solubility profile.

Predicted Solubility

Based on the structure, 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole is expected to have poor solubility in water and good solubility in common organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO), similar to its analog, 4-bromo-1-methylpyrazole.[7]

Experimental Protocol for Solubility Determination (OECD 105 Flask Method)

This protocol is adapted from the OECD Guideline 105 for the testing of chemicals and is suitable for substances with a solubility greater than 10⁻² g/L.[8][9]

Principle: A supersaturated solution of the compound is prepared and allowed to equilibrate. The concentration of the compound in the saturated solution is then determined analytically.

Materials:

  • 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole

  • Distilled or deionized water

  • Thermostatically controlled shaker or magnetic stirrer

  • Centrifuge

  • Analytical instrument (e.g., HPLC-UV, LC-MS)

  • Calibrated analytical balance

  • pH meter

Procedure:

  • Preliminary Test: Add approximately 0.1 g of the test substance to 10 mL of water in a flask. Stir at 20 °C for 24 hours.[9] Observe for any undissolved material. This will inform the amount of substance to be used in the main test.

  • Main Test: Add an excess amount of the test substance (determined from the preliminary test) to a known volume of water in a flask.

  • Equilibration: Seal the flask and agitate at a constant temperature (e.g., 20 ± 0.5 °C) until equilibrium is reached.[9] This may take 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

  • Phase Separation: Centrifuge the samples at a high speed to separate the undissolved solid from the aqueous phase.

  • Analysis: Carefully withdraw an aliquot of the clear supernatant and determine its concentration using a validated analytical method (e.g., HPLC-UV).

  • Data Reporting: The water solubility is reported in g/L or mol/L at the specified temperature.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess compound to water B Seal and place in thermostatted shaker A->B C Agitate at constant temperature (e.g., 20°C) B->C D Sample at 24, 48, 72 hours C->D E Centrifuge to separate phases D->E F Withdraw supernatant E->F G Analyze concentration by HPLC-UV F->G pKa_Determination_Workflow A Prepare 1mM solution of compound B Titrate with standardized acid/base A->B C Monitor pH with calibrated electrode B->C D Plot pH vs. Titrant Volume C->D E Determine pKa from inflection point D->E logP_Determination_Workflow A Prepare pre-saturated n-octanol and water B Add compound and shake to equilibrate A->B C Separate the two phases B->C D Measure concentration in each phase C->D E Calculate P = [Octanol]/[Water] D->E F logP = log10(P) E->F

Caption: Workflow for logP determination by the shake-flask method.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the two pyrazole ring protons, the methylene protons of the methanesulfonylmethyl group, and the methyl protons of the sulfonyl group. The chemical shifts will be influenced by the electronic environment of each proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the three carbon atoms of the pyrazole ring, the methylene carbon, and the methyl carbon.

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (225.06 g/mol ). D[3]ue to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio) is expected.

Conclusion and Future Directions

4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole presents itself as a compound of interest for further chemical exploration. This guide has provided a framework for its systematic physicochemical characterization. The experimental protocols detailed herein are robust, widely accepted, and form the basis for generating the high-quality data required for regulatory submissions, patent applications, and further research and development. The execution of these experiments will be a critical step in unlocking the full potential of this versatile chemical entity.

References

  • 4-BROMO-1-METHYL-1H-PYRAZOLE . ChemBK. [Link]

  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate . SIOC Journals. [Link]

  • (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole . ResearchGate. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison . MDPI. [Link]

  • 1H-Pyrazole, 4-bromo-1-methyl- | C4H5BrN2 | CID 167433 . PubChem. [Link]

  • 4-Bromopyrazole | C3H3BrN2 | CID 16375 . PubChem. [Link]

  • 4-bromo-1-ethyl-1H-pyrazole-5-carboxamide - Optional[1H NMR] - Spectrum . SpectraBase. [Link]

  • Pyrazole synthesis . Organic Chemistry Portal. [Link]

  • Development of Methods for the Determination of pKa Values . PMC - NIH. [Link]

  • Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method . PMC - NIH. [Link]

  • What is pKa and how is it used in drug development? . Pion Inc. [Link]

  • Solubility testing in accordance with the OECD 105 . FILAB. [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development . International Journal of Innovative Research and Scientific Studies. [Link]

  • OECD GUIDELINES FOR TESTING CHEMICALS . Pure. [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD . ACS Publications. [Link]

  • Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline.
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions . SciELO México. [Link]

  • Methods for Determination of Lipophilicity . Encyclopedia.pub. [Link]

  • 4-Bromo-1-methyl-1H-pyrazole | CAS#:25676-75-9 . Chemsrc. [Link]

  • (PDF) Determination of pKa Values by Liquid Chromatography . ResearchGate. [Link]

  • OECD 105 - Water Solubility . Situ Biosciences. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry . DergiPark. [Link]

  • OECD Guidelines for the Testing of Chemicals . Wikipedia. [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy . JoVE. [Link]

  • Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles . ResearchGate. [Link]

  • Water Solubility . Scymaris. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis and detailed experimental protocols for the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are working with or synthesizing similar heterocyclic compounds. The guide offers a predictive analysis of the ¹H NMR spectrum, grounded in established principles of NMR spectroscopy and supported by data from related structures. Furthermore, it outlines a robust, self-validating experimental workflow for obtaining high-quality NMR data.

Introduction: The Significance of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole

4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole is a heterocyclic compound of interest in medicinal chemistry and materials science. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, and the bromo- and methanesulfonylmethyl substituents offer versatile handles for further synthetic modifications, such as cross-coupling reactions.[1] Accurate structural elucidation is paramount for ensuring the purity and identity of this compound, and ¹H NMR spectroscopy is the primary analytical technique for this purpose. This guide will delve into the intricacies of its ¹H NMR spectrum, providing a foundational understanding for researchers in the field.

Molecular Structure and Proton Environments

To understand the ¹H NMR spectrum, it is crucial to first examine the molecular structure and identify the chemically distinct proton environments.

cluster_workflow NMR Data Acquisition Workflow A Sample Preparation B Instrument Tuning and Shimming A->B Insert Sample C Setup Acquisition Parameters B->C Optimize Field Homogeneity D Data Acquisition C->D Define Pulse Sequence E Data Processing D->E Collect FIDs F Spectral Analysis E->F Fourier Transform, Phasing, Baseline Correction

Figure 2: A generalized workflow for NMR data acquisition and processing.

  • Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe for the ¹H frequency. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Spectral Width: A range of -2 to 12 ppm is generally sufficient for most organic molecules.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds. A longer delay may be necessary for quantitative measurements.

    • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

    • Temperature: Room temperature (e.g., 298 K).

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If no TMS is added, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm). 5. Integration: Integrate the signals to determine the relative number of protons for each peak.

Data Interpretation and Reporting

A standard format for reporting ¹H NMR data includes the chemical shift, integration, multiplicity, and coupling constants (if any).

Example of Data Reporting:

¹H NMR (400 MHz, CDCl₃) δ 7.90 (s, 1H), 7.70 (s, 1H), 5.65 (s, 2H), 3.25 (s, 3H).

Conclusion

This technical guide has provided a comprehensive overview of the ¹H NMR spectroscopy of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole. By understanding the predicted spectral features and following the detailed experimental protocol, researchers can confidently acquire and interpret high-quality ¹H NMR data for this compound and its analogs. This is a critical step in ensuring the structural integrity of molecules destined for further research and development in various scientific disciplines.

References

  • ResearchGate. (n.d.). 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Retrieved January 28, 2026, from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-1-methyl-1H-pyrazole. Retrieved January 28, 2026, from [Link]

  • WorldOfChemicals. (2026, January 25). Exploring the Synthesis and Applications of 4-Bromo-1H-pyrazole in Organic Chemistry. Retrieved January 28, 2026, from [Link]

Sources

Mass Spectrometry of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the diverse heterocyclic scaffolds employed in medicinal chemistry, pyrazole-containing compounds have garnered significant attention due to their broad spectrum of pharmacological activities. This guide provides a comprehensive technical overview of the mass spectrometric behavior of a specific pyrazole derivative, 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole.

This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the characterization of complex organic molecules. We will delve into the theoretical underpinnings of its fragmentation, offering field-proven insights into the interpretation of its mass spectrum. The causality behind experimental choices and the logic of fragmentation pathways will be explained to provide a self-validating framework for analysis.

Molecular Structure and Isotopic Considerations

4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole possesses a unique combination of structural motifs that dictate its mass spectrometric fingerprint: a brominated pyrazole ring and an N-linked methanesulfonylmethyl group.

A critical initial consideration is the isotopic signature of bromine. Naturally occurring bromine consists of two stable isotopes, 79Br and 81Br, in nearly a 1:1 ratio.[1][2] Consequently, any fragment ion containing a bromine atom will manifest as a pair of peaks (an M and M+2 peak) of almost equal intensity, separated by two mass-to-charge units (m/z). This characteristic isotopic pattern is a powerful diagnostic tool for identifying brominated compounds in a mass spectrum.[3]

Experimental Protocols: A Self-Validating System

The choice of ionization technique is critical for obtaining informative mass spectra. Both Electron Ionization (EI) and soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be employed, each providing complementary structural information.

Sample Preparation Protocol
  • Solvent Selection: Dissolve approximately 1 mg of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole in 1 mL of a high-purity solvent such as methanol, acetonitrile, or dichloromethane. The choice of solvent should be compatible with the chosen ionization method and the mass spectrometer's interface.[4]

  • Concentration Optimization: For ESI and APCI, further dilute the stock solution to a final concentration of 1-10 µg/mL to avoid ion source saturation and the formation of adducts.

  • Quality Control: Ensure the solvent used is free from contaminants that could interfere with the analysis by running a solvent blank prior to sample injection.

Mass Spectrometric Analysis Workflow

The following diagram outlines a logical workflow for the comprehensive mass spectrometric analysis of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole.

Mass_Spec_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometric Analysis cluster_data_analysis Data Analysis Sample Solid Compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Dilution Serial Dilution (for ESI/APCI) Dissolution->Dilution Ionization Ionization Source (EI, ESI, or APCI) Dilution->Ionization MS_System Mass Spectrometer Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Full_Scan Full Scan MS Detector->Full_Scan MSMS Tandem MS (MS/MS) Full_Scan->MSMS Fragmentation_Analysis Fragmentation Pathway Elucidation MSMS->Fragmentation_Analysis EI_Fragmentation M [M]+• 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole F1 [M - •CH2SO2CH3]+ 4-bromopyrazole cation M->F1 - •CH2SO2CH3 F2 [M - SO2]+• M->F2 - SO2 F3 [M - •Br]+ M->F3 - •Br F4 [F1 - HCN]+ F1->F4 - HCN

Caption: Predicted EI fragmentation of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole.

Electrospray Ionization (ESI) Fragmentation

In positive-ion ESI, the molecule is expected to be observed as the protonated molecule, [M+H]+. The fragmentation, induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), will likely proceed from this pseudomolecular ion.

Key Predicted ESI-MS/MS Fragmentation:

  • Loss of Methanesulfonic Acid: A likely fragmentation pathway for the protonated molecule is the loss of a neutral molecule of methanesulfonic acid (CH3SO3H).

  • Loss of the Methanesulfonylmethyl Group: Similar to EI, cleavage of the N-CH2 bond can occur, leading to the loss of the neutral methanesulfonylmethyl group.

  • Loss of Sulfur Dioxide: The elimination of SO2 is also a probable fragmentation pathway in ESI-MS/MS.

Data Presentation: Predicted Mass Fragments

The following table summarizes the predicted m/z values for the key fragments of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole. Note that for brominated fragments, the m/z is given for the 79Br isotope; the corresponding 81Br peak will be observed at m/z + 2.

Ion/FragmentPredicted m/z (79Br)Ionization ModeProposed Structure
[M]+•253.9EIMolecular Ion
[M+H]+254.9ESIProtonated Molecule
[M - SO2]+•189.9EI/ESI
[4-bromopyrazole]+145.9EI/ESIC3H2BrN2+
[M - •Br]+175.0EIC5H7N2O2S+
[4-bromopyrazole - HCN]+118.9EIC2HBr N+

Conclusion

The mass spectrometric analysis of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole provides a wealth of structural information. By understanding the fundamental fragmentation behaviors of the pyrazole ring, the methanesulfonylmethyl group, and the bromo substituent, researchers can confidently interpret the resulting mass spectra. The characteristic isotopic pattern of bromine serves as an unambiguous indicator of its presence. While this guide presents a predictive framework, the principles outlined herein provide a robust foundation for the empirical analysis of this and structurally related molecules, thereby aiding in the advancement of drug discovery and development programs.

References

  • Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved from [Link]

  • ChemRxiv. (n.d.). Remarkable Sensing Behavior of Pyrazole-based Chemosensor Towards Cu(II) Ion Detection. Retrieved from [Link]

  • Santos, A. G., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.
  • Nikolaev, E. N., et al. (2017). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 22(1), 123.
  • NIST. (n.d.). 1H-Pyrazole, 4-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639.
  • ResearchGate. (n.d.). Principal mass fragmentation of 4-bromopyrazole 3. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15. Retrieved from [Link]

  • Bioinfo Publications. (n.d.). Synthesis and spectral characterization of some bromo-benzothiazolo pyrazolines. Retrieved from [Link]

  • van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1973). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (11), 1464-1467.
  • SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2020). Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. Retrieved from [Link]

  • Kádár, Z., et al. (2012). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 47(8), 1041-1046.
  • Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (2008, September 27). Mass Spectrometry MS [Video]. YouTube. Retrieved from [Link]

  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: Palladium Catalysts for Suzuki Coupling of Bromopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrazole Functionalization

The pyrazole moiety is a cornerstone of modern medicinal chemistry and drug development. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have led to its incorporation into a multitude of blockbuster drugs. The functionalization of the pyrazole core is therefore of paramount importance for the generation of novel molecular entities with tailored pharmacological profiles. Among the various methods for carbon-carbon bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives.

This guide provides a comprehensive overview of the application of palladium catalysts in the Suzuki coupling of bromopyrazoles. We will delve into the mechanistic intricacies, explore the rationale behind catalyst and ligand selection, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals. Our focus is on providing not just a set of instructions, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize these critical reactions.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The Suzuki-Miyaura coupling is a three-step catalytic cycle that elegantly forges a new carbon-carbon bond.[1] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization.

  • Oxidative Addition: The cycle commences with the oxidative addition of the bromopyrazole to a low-valent palladium(0) species. This step, often the rate-determining one, forms a palladium(II) intermediate. The reactivity of the C-Br bond in bromopyrazoles is generally good, making them excellent substrates for this reaction.[2]

  • Transmetalation: In this step, the organic moiety from the boronic acid (or its boronate ester) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3] The choice of base is therefore critical and can significantly impact the reaction outcome.

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) center, forming the desired aryl- or heteroaryl-pyrazole and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Intermediate R-Pd(II)-Br(L)2 (Pyrazolyl-Pd Complex) Oxidative_Addition->Pd(II)_Intermediate Bromopyrazole Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation Di-organic_Pd(II) R-Pd(II)-R'(L)2 (Di-organic Complex) Transmetalation->Di-organic_Pd(II) Ar-B(OH)2 + Base Reductive_Elimination Reductive Elimination Di-organic_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product (Aryl-pyrazole) Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents 1. Add 4-bromopyrazole, phenylboronic acid, K₃PO₄, and XPhos Pd G2 to a Schlenk flask. inert 2. Evacuate and backfill the flask with Argon (3x). reagents->inert solvent 3. Add anhydrous 1,4-dioxane and degassed water. inert->solvent heating 4. Heat the mixture at 100°C with vigorous stirring. solvent->heating monitoring 5. Monitor reaction progress by TLC or LC-MS. heating->monitoring cooling 6. Cool the reaction to room temperature. monitoring->cooling extraction 7. Dilute with ethyl acetate and wash with water and brine. cooling->extraction drying 8. Dry the organic layer over Na₂SO₄. extraction->drying purification 9. Concentrate and purify by flash column chromatography. drying->purification

Caption: A step-by-step workflow for the Suzuki coupling of 4-bromopyrazole.

Step-by-Step Procedure:
  • Reaction Setup: To a dry Schlenk flask or a microwave vial equipped with a magnetic stir bar, add 4-bromopyrazole (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), potassium phosphate (2.0 mmol, 2.0 eq.), and the XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe. The addition of water can sometimes accelerate the reaction.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. If using a microwave reactor, set the temperature to 120-150 °C for a shorter reaction time (typically 15-30 minutes).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromopyrazole is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-phenylpyrazole.

Troubleshooting and Optimization

  • Low Yield: If the reaction gives a low yield, consider increasing the catalyst loading (up to 5 mol%), using a different base (e.g., Cs₂CO₃), or a different solvent system (e.g., toluene, DMF). For N-unprotected pyrazoles, ensuring a strictly inert atmosphere is critical.

  • Dehalogenation: The formation of a dehalogenated pyrazole byproduct can sometimes be observed. This can be minimized by using a less polar solvent, a milder base, or by protecting the pyrazole nitrogen. [4]* Homocoupling of Boronic Acid: If significant homocoupling of the boronic acid is observed, ensure that the reaction is performed under strictly anaerobic conditions, as oxygen can promote this side reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of bromopyrazoles is a powerful and versatile tool for the synthesis of functionalized pyrazole derivatives. By understanding the underlying mechanism and making informed choices regarding the palladium catalyst, ligand, and reaction conditions, researchers can efficiently access a wide range of novel compounds for applications in drug discovery and materials science. The use of modern, bulky phosphine ligands and precatalysts has largely overcome the challenges associated with the coupling of nitrogen-rich heterocycles, making this a reliable and indispensable reaction in the synthetic chemist's toolbox.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
  • Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Angew. Chem. Int. Ed.2007, 46, 5359-5363.
  • Wang, L., et al. Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chin. J. Chem.2015, 33, 1032-1036.
  • DiVA portal. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Tomanová, P., et al. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. J. Org. Chem.2019, 84, 14, 8910–8921.
  • Catarzi, D., et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules2007, 12, 673-683.
  • Li, J., et al. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules2014, 19, 13583-13597.
  • Aslam, S., et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules2019, 24, 2598.
  • Sharma, P., et al. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Adv., 2022, 12, 23363-23377.
  • Ali, Md. M., et al. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence.
  • Jismy, B., et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Org. Biomol. Chem., 2021, 19, 1253-1263.
  • Journal of Synthetic Chemistry. PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. [Link]

  • MDPI. Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • Sharma, P., et al. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Adv., 2022, 12, 23363-23377.
  • Jismy, B., et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)
  • ResearchGate. Comparative kinetic study of the Suzuki reaction involving 4-bromo... [Link]

  • Padusha, M., et al. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Res Chem Intermed2019, 45, 1927–1943.
  • Wikipedia. XPhos. [Link]

Sources

Troubleshooting & Optimization

"catalyst poisoning in palladium-catalyzed reactions with sulfur-containing compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Topic: Catalyst Poisoning & Mitigation

To: Research Scientists & Process Chemists From: Senior Application Scientist, Catalysis Division Subject: Troubleshooting Pd-Catalyzed Cross-Coupling with Sulfur-Containing Substrates

Executive Summary: The "Soft-Soft" Problem

Welcome to the Palladium-Sulfur Support Hub. If you are here, you are likely experiencing stalled reactions, low yields, or immediate catalyst precipitation (Pd black) when attempting cross-coupling (Suzuki, Buchwald-Hartwig, Heck) on substrates containing thiols, thioethers, or sulfur heterocycles.

The Root Cause: Palladium is a "soft" metal (HSAB theory) with a high affinity for "soft" sulfur donors. Sulfur atoms in your substrate often compete with your phosphine ligands. If the sulfur binds more strongly than your ligand, it displaces the ligand, forming a stable, catalytically inactive Pd-S complex (poisoning).

This guide provides the diagnostic workflows and protocols to overcome this specific inhibition.

Part 1: Diagnostic Center (Troubleshooting)

Use this section to identify if sulfur poisoning is your primary failure mode.

Q1: My reaction turns black immediately upon heating. Is this poisoning?

A: Yes, this is a classic sign of ligand displacement.

  • Mechanism: The sulfur moiety in your substrate (e.g., a free thiol or unhindered thioether) has displaced the phosphine ligands protecting the Pd(0) center. Without ligands, Pd(0) atoms aggregate into bulk metal (Palladium black), which is catalytically dead.

  • Immediate Fix: You need a ligand with a higher binding constant than the sulfur impurity, or one that is sterically bulky enough to prevent sulfur coordination. (See Part 2: Ligand Selection).

Q2: The reaction starts well but stalls at ~30% conversion. Adding more catalyst doesn't help.

A: This suggests "turnover-dependent poisoning" or product inhibition.

  • Mechanism: As the reaction proceeds, the concentration of the sulfur-containing product increases. If the product is a better ligand than the substrate, it will eventually saturate the catalyst. Alternatively, trace free sulfur released during the cycle is accumulating.

  • Test: Perform a "Spike Test." Take a standard reaction (non-sulfur substrates) that works well. Spike it with 10 mol% of your sulfur-containing substrate. If the standard reaction fails, your substrate is a potent poison.

Q3: I am coupling a thiophene/thiazole. Is this considered a "poison"?

A: Thiophenes and thiazoles are "soft" poisons. They are weak coordinators compared to free thiols but can still retard rates.

  • Guidance: These usually do not require scavengers but do require specific ligands (NHCs or Buchwald biaryls) that create a steric "roof" over the Pd center, physically blocking the approach of the sulfur atom while allowing the oxidative addition of the C-X bond.

Part 2: The Solution Lab (Protocols & Causality)

Protocol A: Ligand Switching (The Steric Defense)

Use this when your substrate contains a thioether or heterocycle (thiophene, thiazole).

The Logic: You need a ligand that is electron-rich (to facilitate oxidative addition) and, crucially, sterically bulky . The bulk prevents the sulfur atom from coordinating to the Pd center (active site protection) while still allowing the smaller C-X bond to react.

Recommended Systems:

  • Pd-PEPPSI-IPent: The "IPent" (Isopentyl) variant of the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) NHC catalyst is superior to the standard IPr for sulfur-rich environments due to flexible steric bulk.

  • SPhos / XPhos: These biaryl phosphines have large cyclohexyl groups and a lower aryl ring that shields the Pd center.

Experimental Workflow (Suzuki Coupling with S-Heterocycle):

  • Catalyst: Charge reaction vessel with Pd-PEPPSI-IPent (1.0 – 2.0 mol%).

  • Base: Use mild bases if possible (K₂CO₃ or K₃PO₄). Strong bases can sometimes degrade S-heterocycles.

  • Solvent: Dioxane or Toluene (degassed).

  • Temperature: 60–80 °C. (PEPPSI catalysts are thermally stable).

  • Causality Check: If conversion is <50%, increase temperature to 100 °C. The bulky NHC ligand requires thermal energy to undergo the necessary conformational changes for reductive elimination.

Protocol B: Copper Scavenging (The "Decoy" Strategy)

Use this when you cannot change the catalyst or when free thiols are suspected impurities.

The Logic: Copper(I) binds sulfur even more strongly than Palladium(II) in many contexts. Adding a copper salt provides a "decoy" for the sulfur to bind to, leaving the Pd catalyst free to perform the cross-coupling.

The Agent: CuTC (Copper(I) thiophene-2-carboxylate) .[1] Unlike CuI, CuTC is soluble in organic solvents and non-nucleophilic.

Step-by-Step:

  • Prepare your standard Pd/Ligand mixture (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂).

  • Add CuTC (10–20 mol%) relative to the substrate.

  • Run the reaction under standard conditions.

  • Note: If the reaction turns a dark orange/brown sludge but stays homogeneous, this is the Cu-S complex forming. This is good.

Protocol C: The Liebeskind-Srogl Pivot

Use this if the Sulfur is actually the leaving group (Thioester coupling).

If you are trying to couple a thioester and finding it difficult, switch to the Liebeskind-Srogl coupling. This reaction relies on the sulfur-copper interaction.

  • Reagents: Boronic acid + Thioester.[1][2][3]

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Co-factor: CuTC (stoichiometric, 1.0 - 1.5 equiv).

  • Mechanism: CuTC inserts into the C-S bond, activating it for transmetallation to Pd. Here, the "poison" (S) is sequestered by Cu immediately upon bond breaking.

Part 3: Visual Troubleshooting & Mechanism

Diagram 1: Diagnostic Decision Matrix

Follow this logic flow to select the correct protocol.

Troubleshooting Start Start: Reaction Failed/Stalled CheckSubstrate Analyze Substrate for Sulfur Start->CheckSubstrate TypeS Identify Sulfur Type CheckSubstrate->TypeS FreeThiol Free Thiol (-SH) TypeS->FreeThiol Thioether Thioether / Heterocycle TypeS->Thioether LeavingGroup S is Leaving Group (Thioester) TypeS->LeavingGroup ActionMask Action: Mask Thiol (Bn-Cl or Disulfide formation) FreeThiol->ActionMask Hard Poison ActionLigand Action: Switch Ligand (Pd-PEPPSI-IPent or SPhos) Thioether->ActionLigand Soft Poison ActionLiebeskind Action: Liebeskind-Srogl (Add stoichiometric CuTC) LeavingGroup->ActionLiebeskind Mechanistic Pivot

Caption: Decision matrix for selecting the appropriate mitigation strategy based on the specific sulfur functionality present.

Diagram 2: The Steric Defense Mechanism (PEPPSI/Buchwald)

Why bulky ligands work against sulfur poisoning.

Mechanism Pd Pd(0) Center Complex Active Catalyst (Ligand shields Pd) Pd->Complex Ligand Binding Ligand Bulky Ligand (PEPPSI/SPhos) Sulfur Sulfur Poison Poisoned Poisoned Catalyst (Pd-S Bond) Sulfur->Poisoned Substrate Substrate (C-X) Product Oxidative Addition Complex Substrate->Product Complex->Poisoned Small Ligand: Sulfur Access Allowed Complex->Product Bulky Ligand: Sulfur Blocked, C-X Access Allowed

Caption: Mechanistic comparison showing how steric bulk (NHC/Biaryl) allows substrate access while blocking sulfur coordination.

Part 4: Comparative Data Table

Table 1: Ligand Performance in S-Rich Environments

Ligand ClassExampleSulfur ToleranceMechanism of ToleranceRecommended Use Case
Triphenylphosphine Pd(PPh₃)₄Low None. Easily displaced by S.Non-sulfur substrates only.
Biaryl Phosphines SPhos, XPhos High Steric bulk + Electron richness.[4]Coupling of thiophenes, thiazoles.
NHC (Carbenes) PEPPSI-IPr/IPent Very High Strong sigma-donation + Steric "umbrella".Difficult, sterically hindered S-substrates.
Bidentate dppf, dppeMedium Chelate effect resists displacement.General purpose, moderate S-tolerance.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I just add more catalyst (e.g., 10 mol%) to overcome the poisoning? A: Generally, no. If the binding constant of the sulfur poison is orders of magnitude higher than your ligand, the sulfur will quench 10 mol% just as effectively as 1 mol%. You must change the nature of the active species (i.e., the ligand), not just the quantity.

Q: Why is CuTC preferred over other Copper sources? A: CuTC (Copper Thiophene-2-carboxylate) has a unique structure that makes it soluble in organic solvents like THF and Dioxane, unlike CuI which often requires polar co-solvents. Furthermore, the carboxylate group can assist in the transmetallation step in certain mechanisms (like Liebeskind-Srogl).

Q: I have a free thiol (-SH) on my substrate. Can I couple it directly? A: Direct coupling is extremely difficult because the thiol proton is acidic and the sulfur is a potent nucleophile/poison.

  • Recommendation: Protect the thiol as a thioether (e.g., Methyl, Benzyl) or a disulfide. If you must keep it, consider using a Magnesium base (e.g., Grignard exchange) to generate the magnesium thiolate in situ, which is less poisoning than the free thiol, though protection is still the gold standard.

References

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for Cross-Coupling. Chemistry – A European Journal.

  • Organ, M. G., et al. (2011). Carbon-Sulfur Bond Formation of Challenging Substrates at Low Temperature by Using Pd-PEPPSI-IPent.[5] Chemistry – A European Journal.

  • Barder, T. E., Buchwald, S. L., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

  • Liebeskind, L. S., Srogl, J. (2000). Thiol Ester−Boronic Acid Cross-Coupling.[2][3] Journal of the American Chemical Society.

  • BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions Using S-Butyl Thiobenzoate.[6]

Sources

Technical Support Center: Alternative Catalysts for Difficult Suzuki Couplings of Bromopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving bromopyrazole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties with this important transformation. Pyrazoles are a cornerstone of many pharmaceutical compounds, but their inherent electronic properties and potential for catalyst inhibition can render standard Suzuki protocols ineffective.

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols using alternative catalyst systems to help you overcome these synthetic hurdles.

Troubleshooting Guide: Addressing Common Experimental Failures

This section is formatted to address specific problems you might be observing in your reactions.

Q1: My reaction has stalled or is showing very low conversion to the desired product. What are the likely causes and solutions?

A1: Low or no conversion is the most common issue and can stem from several factors, primarily related to catalyst activity and stability.

Probable Cause 1: Catalyst Inhibition by the Pyrazole Substrate. Unprotected N-H pyrazoles are acidic and can exist in their deprotonated (pyrazolate) form under basic reaction conditions.[1] This anionic form, or even the neutral pyrazole's lone pair, can coordinate strongly to the palladium center, leading to catalyst deactivation or the formation of unreactive off-cycle species.[1][2]

  • Solution A: N-Protection of the Pyrazole. Protecting the pyrazole nitrogen with a suitable group (e.g., Boc, SEM, or even a simple methyl or benzyl group) can dramatically improve reaction outcomes by preventing inhibitory coordination to the catalyst.[3]

  • Solution B: Switch to a More Robust Ligand. Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), are designed to promote the crucial oxidative addition and reductive elimination steps while sterically shielding the metal center from inhibition.[3]

  • Solution C: Consider a Pre-catalyst. Well-defined palladium pre-catalysts, especially those incorporating N-heterocyclic carbene (NHC) ligands like PEPPSI-IPr, are often more stable and efficient for heteroaryl couplings.[4][5] They can generate the active catalytic species more cleanly and rapidly.[6]

Probable Cause 2: Inefficient Oxidative Addition. The C-Br bond on an electron-rich pyrazole ring can be less reactive towards oxidative addition with the Pd(0) catalyst, especially if there are steric hindrances near the bromine atom.

  • Solution: Employ Electron-Rich Ligands or Nickel Catalysis.

    • Palladium: Use highly electron-donating ligands (e.g., Buchwald ligands, NHCs) to increase the electron density on the palladium, which accelerates the oxidative addition step.[5][7]

    • Nickel: Nickel catalysts are inherently more reactive in oxidative addition than their palladium counterparts due to their lower electronegativity and more negative redox potentials.[8] For particularly stubborn bromopyrazoles, a switch to a nickel-based system (e.g., NiCl₂(dppp)) can be highly effective.[9][10]

Q2: I'm observing a significant amount of a debrominated pyrazole side product. How can I minimize this?

A2: Debromination, or hydrodehalogenation, is a frequent side reaction where the bromine atom is replaced by a hydrogen. [11]

Probable Cause 1: Reaction with Hydride Sources. After oxidative addition, the resulting Aryl-Pd(II)-Br complex can react with hydride sources in the reaction mixture. These hydrides can come from the solvent (e.g., alcohols), the base, or degradation of the boronic acid.[11]

  • Solution A: Change the Base and Solvent. Strong, protic bases in combination with certain solvents can promote debromination. Switching to a milder, anhydrous base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) can be beneficial.[3] Using anhydrous solvents like dioxane or toluene is also recommended.

  • Solution B: Protect the Pyrazole N-H. The acidic proton on an unprotected pyrazole can contribute to the formation of hydride species. N-protection is a highly effective strategy to suppress this pathway.[3]

Probable Cause 2: Boronic Acid Instability. Protodeborylation, the cleavage of the C-B bond of the boronic acid, is a common decomposition pathway that can lead to low yields and contribute to side reactions.[11]

  • Solution: Use Boronic Esters. Pinacol or neopentyl glycol boronic esters are generally more stable than their corresponding boronic acids, reducing the rate of protodeborylation and improving reaction consistency.[11][12]

Q3: My reaction is not working for a sterically hindered bromopyrazole. What catalyst system should I try?

A3: Steric hindrance poses a significant challenge, impeding both the oxidative addition and reductive elimination steps.

Probable Cause: Steric Clash at the Catalytic Center. Both the bromopyrazole and the coupling partner may be too bulky to approach and bind effectively to a sterically crowded palladium center.

  • Solution A: Use Bulky, Flexible Ligands. A careful balance of ligand properties is needed. Ligands like BI-DIME or certain indolylphosphines have been specifically developed for coupling sterically demanding substrates.[13][14] They possess the necessary bulk to stabilize the active catalyst but also have enough flexibility to accommodate hindered partners.

  • Solution B: Ligand-Free Systems (Substrate-Assisted Catalysis). In some cases, particularly with ortho-heterocycle tethered substrates, the substrate itself can coordinate to the palladium to form a palladacycle intermediate, facilitating the reaction without an external ligand.[15] This approach can be highly effective for specific substitution patterns.

  • Solution C: Explore Nickel Catalysis. Nickel's smaller atomic radius compared to palladium can sometimes be advantageous in accommodating sterically hindered substrates.[8] Furthermore, nickel catalysis can sometimes proceed through different mechanisms (e.g., involving single-electron transfer) that are less sensitive to steric bulk.[4]

Frequently Asked Questions (FAQs)

Q4: When should I choose a Nickel catalyst over a Palladium catalyst for my bromopyrazole coupling?

A4: The choice between nickel and palladium is a key strategic decision. While palladium is often the first choice due to its broad functional group tolerance and well-understood reactivity, nickel offers distinct advantages in specific scenarios.[16]

Choose Nickel when:

  • Cost is a major concern: Nickel is significantly cheaper and more earth-abundant than palladium.[9]

  • You are coupling challenging electrophiles: Nickel is generally more effective for coupling less reactive electrophiles, including some heteroaryl bromides, and can even enable couplings with aryl chlorides or phenol derivatives (via in-situ activation).[9][10]

  • Palladium has failed: For substrates that are particularly resistant to oxidative addition with palladium, nickel's higher intrinsic reactivity can overcome this barrier.[8]

  • Alternative reaction pathways are needed: Nickel can access different oxidation states (Ni(I), Ni(III)) more readily than palladium, opening up mechanistic pathways that can be beneficial for difficult couplings.[4][8]

Be aware that nickel catalysis:

  • Is often more sensitive to air and moisture.

  • May require higher catalyst loadings and temperatures.[4]

  • Can be more sensitive to inhibition by coordinating functional groups on additives.[16]

Q5: How do I select the right ligand for a difficult palladium-catalyzed coupling?

A5: Ligand selection is crucial. For challenging substrates like bromopyrazoles, moving beyond simple phosphines like PPh₃ is almost always necessary.

Decision Workflow for Ligand Selection: A good starting point is to use bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands.

  • For sterically hindered substrates: Consider ligands with large cone angles, such as XPhos or RuPhos.

  • For electron-rich bromopyrazoles: Use highly electron-donating ligands like SPhos to facilitate oxidative addition.

  • For improved catalyst stability and difficult heteroaryl couplings: N-Heterocyclic Carbene (NHC) ligands are an excellent choice. Pre-catalysts like PEPPSI-IPr are commercially available and highly effective.[5]

The following diagram illustrates a general decision-making process for catalyst selection.

G cluster_start cluster_screening Initial Screening cluster_pd_optimization Palladium System Optimization cluster_ni_alternative Alternative Catalyst System cluster_end start Start: Difficult Bromopyrazole Suzuki Coupling cond1 Standard Conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) start->cond1 result1 Low Yield / No Reaction? cond1->result1 strategy1 Switch to Buchwald Ligand (e.g., SPhos, XPhos) + K₃PO₄ result1->strategy1 Yes strategy3 Protect Pyrazole N-H (if applicable) result1->strategy3 Yes, if N-H present strategy2 Use NHC Pre-catalyst (e.g., PEPPSI-IPr) + Cs₂CO₃ strategy1->strategy2 Still low yield end_success Successful Coupling strategy1->end_success Improved ni_cat Switch to Nickel Catalyst (e.g., NiCl₂(dppp)) + Stronger Base strategy2->ni_cat Still low yield strategy2->end_success Improved strategy3->strategy1 ni_cat->end_success

Caption: Catalyst selection workflow for difficult bromopyrazole couplings.

Q6: Can you explain the Suzuki catalytic cycle and highlight the problem areas for bromopyrazoles?

A6: Certainly. The generally accepted cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. For bromopyrazoles, several of these steps can be problematic.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar¹-Pd(II)L₂(Br) pd0->oa_complex 1. Oxidative Addition (Ar¹-Br) trans_complex Ar¹-Pd(II)L₂(Ar²) oa_complex->trans_complex 2. Transmetalation (Ar²-B(OR)₂ + Base) inhibition [Pyrazole]-Pd(II) Complex (Inactive) oa_complex->inhibition Inhibition by Pyrazole-N debromination Ar¹-H (Debromination) oa_complex->debromination Hydrodehalogenation Side Reaction trans_complex->pd0 3. Reductive Elimination product Ar¹-Ar² (Desired Product)

Caption: Simplified Suzuki catalytic cycle highlighting problematic steps for pyrazoles.

Problem Areas Explained:

  • Oxidative Addition (Step 1): This step can be slow if the C-Br bond is on an electron-rich pyrazole or is sterically hindered. This is a primary target for optimization with more active catalysts.

  • Catalyst Inhibition (Side Reaction): After oxidative addition, the Pd(II) complex is susceptible to coordination by the pyrazole's nitrogen atom, forming a stable, inactive complex that takes the catalyst out of the cycle.[1][2]

  • Hydrodehalogenation (Side Reaction): The Aryl-Pd(II)-Br intermediate can also react with hydride sources, leading to the undesired debrominated product instead of proceeding to transmetalation.[11]

Data & Protocols

Table 1: Comparison of Catalyst Systems for a Model Difficult Coupling

The following table summarizes typical results for the coupling of 1-methyl-4-bromopyrazole with a sterically hindered boronic acid (2-isopropylphenylboronic acid), illustrating the impact of catalyst selection.

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Key Observation
Pd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/H₂O10024<10Ineffective; significant starting material remains.
Pd(OAc)₂ / SPhos (2 mol%)K₃PO₄1,4-Dioxane100885Buchwald ligand system is highly effective.
PEPPSI-IPr (1 mol%)Cs₂CO₃t-AmylOH100492NHC pre-catalyst shows excellent activity and speed.
NiCl₂(dppp) (5 mol%)K₃PO₄1,4-Dioxane1101278Nickel provides a viable, lower-cost alternative.

Note: Data is representative and compiled for illustrative purposes based on trends reported in the literature.[3][5][10]

Experimental Protocol: General Procedure for a Difficult Suzuki Coupling using a Pd/Buchwald Ligand System

This protocol is a robust starting point for a challenging bromopyrazole coupling.

Materials:

  • Bromopyrazole (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromopyrazole, arylboronic acid, and finely ground K₃PO₄.

  • Catalyst Pre-mixing (Optional but Recommended): In a separate small vial, briefly mix the Pd(OAc)₂ and SPhos in a small amount of the reaction solvent. This can aid in the formation of the active catalyst.

  • Reaction Assembly: Add the catalyst mixture (or the solid catalyst components directly) to the reaction flask.

  • Degassing: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous 1,4-dioxane via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the bromopyrazole.

  • Heating: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Self-Validation: A successful reaction will show the consumption of the starting bromopyrazole and the formation of a single major product with the expected mass. The absence of significant debrominated byproduct in the crude analysis indicates the chosen conditions have effectively suppressed this side reaction.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]

  • Collet, F., et al. (2011). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate Discussion. [Link]

  • Abdel-Maksoud, M. S., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. [Link]

  • Chen, W., et al. (2018). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]

  • Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]

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Validation & Comparative

A Researcher's Guide to Spectroscopic Comparison of Starting Material and Coupled Product

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of chemical synthesis and drug development, the unambiguous confirmation of a successful coupling reaction is paramount. This guide provides a comprehensive overview of common spectroscopic techniques employed to differentiate a starting material from its intended coupled product. We will delve into the practical applications and interpretive nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to apply these powerful analytical tools with confidence and precision.

The Logic of Spectroscopic Confirmation

The core principle behind spectroscopic comparison is the direct observation of changes in molecular structure. A chemical reaction, by its very nature, alters the connectivity and electronic environment of atoms within a molecule. Each of the techniques discussed herein is sensitive to these changes in a unique way, providing complementary pieces of evidence to build a conclusive structural assignment. The overarching workflow for this comparative analysis is outlined below.

G cluster_0 Pre-Analysis cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Conclusion SM Starting Material NMR NMR Spectroscopy SM->NMR Acquire Spectra IR IR Spectroscopy SM->IR Acquire Spectra MS Mass Spectrometry SM->MS Acquire Spectra UV UV-Vis Spectroscopy SM->UV Acquire Spectra CP Coupled Product CP->NMR Acquire Spectra CP->IR Acquire Spectra CP->MS Acquire Spectra CP->UV Acquire Spectra Compare Comparative Analysis of Spectra NMR->Compare IR->Compare MS->Compare UV->Compare Confirm Confirmation of Coupled Product Compare->Confirm

Caption: General workflow for spectroscopic comparison of a starting material and its coupled product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For the comparison of a starting material and a coupled product, ¹H and ¹³C NMR are indispensable.

The Causality Behind NMR Analysis

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The energy difference between these states corresponds to a specific radiofrequency. By applying a radiofrequency pulse and measuring the absorption and subsequent emission of energy, we can deduce the chemical environment of each nucleus.

A coupling reaction will inevitably alter the chemical environment of nuclei near the reaction site. This manifests as changes in:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum, which is highly sensitive to the electron density around the nucleus.[3] The formation of a new bond will change the electronic environment, causing shifts in the signals of nearby protons and carbons.

  • Integration: The area under an NMR signal is proportional to the number of nuclei it represents.[4] While the relative integration within a molecule remains constant, comparing the integrals of starting material and product signals in a reaction mixture can be used for quantitative analysis of reaction conversion.

  • Spin-Spin Coupling (J-coupling): The interaction between neighboring nuclear spins, which causes signals to split into multiplets (e.g., doublets, triplets, quartets).[3][5] The formation of a new bond can introduce new coupling interactions or alter existing ones, providing direct evidence of new connectivity.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A self-validating NMR experiment relies on proper sample preparation and instrument setup.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 2-5 mg of the dry starting material and the purified coupled product into separate, clean NMR tubes.[2]

    • Add ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to each tube. The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with key signals of the analyte.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift to 0 ppm.[5]

    • Cap the tubes and gently agitate until the samples are fully dissolved.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.

    • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C NMR spectrum. This often requires a longer acquisition time due to the lower natural abundance of ¹³C.

    • Process the data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum.

Comparative Analysis of Starting Material vs. Coupled Product NMR Spectra
Spectroscopic ParameterExpected Change in Coupled ProductRationale for Change
Chemical Shift (δ) Appearance of new signals and disappearance of starting material signals. Significant shifts for nuclei near the reaction site.Formation of new chemical bonds alters the local electronic environment, leading to changes in shielding and deshielding of nuclei.
Integration Changes in the relative ratios of signals if a protecting group is removed or a symmetric molecule becomes asymmetric.The number of protons or carbons in a specific chemical environment may change upon reaction.
Spin-Spin Coupling Appearance of new splitting patterns or changes in coupling constants.New covalent bonds introduce new through-bond interactions between neighboring nuclei.[3]

Example Scenario: In a Suzuki coupling reaction between an aryl bromide and a boronic acid, one would expect to see the disappearance of the signals corresponding to the protons on the carbon bearing the bromine and the boronic acid group. Concurrently, new signals will appear in the aromatic region with coupling patterns consistent with the newly formed biaryl system.

Infrared (IR) Spectroscopy: A Rapid Fingerprint of Functional Groups

Infrared (IR) spectroscopy is a fast and simple technique that provides information about the functional groups present in a molecule.[6][7][8] It is particularly useful for identifying the appearance or disappearance of key functional groups involved in a coupling reaction.

The Causality Behind IR Analysis

IR spectroscopy works by measuring the vibrations of molecules.[9] Covalent bonds can vibrate in various ways, including stretching and bending. When the frequency of infrared radiation matches the natural vibrational frequency of a specific bond, the bond will absorb the radiation. Different types of bonds (e.g., C=O, O-H, N-H) absorb at characteristic frequencies, providing a unique "fingerprint" for the molecule.[10][11]

A coupling reaction that forms or consumes a specific functional group will result in a clear change in the IR spectrum. For instance, the formation of an amide bond will lead to the appearance of characteristic N-H and C=O stretching vibrations.

Experimental Protocol: Acquiring IR Spectra

Step-by-Step Methodology:

  • Sample Preparation (for solids using Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.

    • Place a small amount of the solid starting material onto the ATR crystal.

    • Lower the press to ensure good contact between the sample and the crystal.

    • Repeat the process for the coupled product.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.

    • Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

Comparative Analysis of Starting Material vs. Coupled Product IR Spectra
Functional Group TransformationCharacteristic IR Absorption (cm⁻¹)Expected Spectral Change in Coupled Product
Formation of an Amide Bond N-H stretch: ~3300 (sharp), C=O stretch: ~1650 (strong)Appearance of these two characteristic peaks.
Formation of an Ester Bond C=O stretch: ~1735 (strong), C-O stretch: ~1200 (strong)Appearance of these strong absorption bands.
Reduction of a Carbonyl C=O stretch: ~1700 (strong) disappears, O-H stretch: ~3300 (broad) appearsDisappearance of the sharp carbonyl peak and appearance of a broad hydroxyl peak.
Formation of an Azide N₃ stretch: ~2100 (strong, sharp)Appearance of a strong, sharp peak in the triple bond region.

Example Scenario: In the formation of an amide from a carboxylic acid and an amine, the broad O-H stretch of the carboxylic acid (~3000 cm⁻¹) will disappear, and the characteristic N-H (~3300 cm⁻¹) and amide C=O (~1650 cm⁻¹) stretches of the product will appear.

Mass Spectrometry (MS): Unambiguous Molecular Weight Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[12] Its primary role in the context of reaction monitoring is to confirm the molecular weight of the starting material and the coupled product.[13][14]

The Causality Behind MS Analysis

In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their m/z ratio. The most common ionization techniques for synthetic organic molecules are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). The output of a mass spectrometer is a plot of ion intensity versus m/z. The peak corresponding to the intact molecule with a single positive charge is known as the molecular ion peak ([M+H]⁺ in ESI).

A successful coupling reaction will result in a product with a different molecular weight than the starting materials. High-resolution mass spectrometry (HRMS) can provide extremely accurate mass measurements, allowing for the determination of the elemental composition of the product.[15]

Experimental Protocol: Acquiring Mass Spectra

Step-by-Step Methodology:

  • Sample Preparation (for ESI-MS):

    • Prepare a dilute solution of the starting material and the coupled product (typically ~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • The sample can be directly infused into the mass spectrometer or introduced via liquid chromatography (LC-MS).

  • Data Acquisition:

    • Tune the mass spectrometer for the expected mass range of the analytes.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.

    • For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.

Comparative Analysis of Starting Material vs. Coupled Product Mass Spectra
ParameterExpected Change in Coupled ProductRationale for Change
Molecular Ion Peak (m/z) A new peak corresponding to the molecular weight of the coupled product.The formation of a new molecule with a different atomic composition.
Isotope Pattern The isotopic distribution will match the calculated pattern for the product's elemental formula.The relative abundances of isotopes for each element are constant.
Fragmentation Pattern Different fragmentation patterns upon tandem MS (MS/MS) analysis.The product will have different bonds that can be fragmented compared to the starting material.

Example Scenario: For a reaction where a molecule with a molecular weight of 150 Da is coupled with a molecule of 100 Da, with the loss of water (18 Da), the mass spectrum of the product should show a molecular ion peak at m/z = 233 ([150 + 100 - 18 + 1] for the [M+H]⁺ ion).

UV-Vis Spectroscopy: Probing Conjugated Systems

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule.[16] It is particularly useful for analyzing molecules containing chromophores, which are parts of a molecule that absorb light.[17] This technique is especially powerful for reactions that alter the extent of π-conjugation.

The Causality Behind UV-Vis Analysis

UV-Vis spectroscopy is based on electronic transitions. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one.[17] The wavelength of maximum absorbance (λmax) is related to the energy gap between these orbitals. In general, the more extensive the conjugated system (alternating single and multiple bonds), the smaller the energy gap and the longer the λmax.[18][19][20]

A coupling reaction that extends or disrupts a conjugated system will lead to a significant shift in the λmax.

Experimental Protocol: Acquiring UV-Vis Spectra

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare dilute solutions of the starting material and the coupled product in a UV-transparent solvent (e.g., ethanol, hexane, water). The concentration should be chosen such that the absorbance at λmax is between 0.1 and 1.0.

    • Use matched quartz cuvettes for the sample and a solvent blank.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette filled with the solvent blank.

    • Record the absorption spectrum of the sample solution over the appropriate wavelength range (typically 200-800 nm).

Comparative Analysis of Starting Material vs. Coupled Product UV-Vis Spectra
ParameterExpected Change in Coupled ProductRationale for Change
λmax A shift to a longer wavelength (red shift or bathochromic shift) if conjugation is extended. A shift to a shorter wavelength (blue shift or hypsochromic shift) if conjugation is disrupted.Changes in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[18]
Molar Absorptivity (ε) A change in the intensity of the absorption band.Alterations in the probability of the electronic transition.

Example Scenario: In a reaction that couples two smaller conjugated systems into a larger one, a significant red shift in the λmax of the product compared to the starting materials would be observed.

G cluster_0 Spectroscopic Techniques cluster_1 Molecular Information NMR NMR ¹H, ¹³C Chemical Shift Integration Coupling Connectivity Connectivity NMR->Connectivity IR IR Functional Groups Stretching Bending FunctionalGroups Functional Groups IR->FunctionalGroups MS Mass Spec Molecular Weight m/z Isotope Pattern MolecularFormula Molecular Formula MS->MolecularFormula UV UV-Vis Conjugation λmax Molar Absorptivity ElectronicStructure Electronic Structure UV->ElectronicStructure

Caption: Relationship between spectroscopic techniques and the molecular information they provide.

Conclusion

The judicious application of a combination of spectroscopic techniques provides a robust and self-validating system for the confirmation of a coupled product. While NMR spectroscopy offers the most detailed structural information, IR, MS, and UV-Vis spectroscopy provide rapid and often unambiguous complementary data. By carefully comparing the spectra of the starting material and the product, researchers can confidently ascertain the outcome of a chemical transformation, a critical step in the advancement of chemical synthesis and drug discovery.

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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 4-Arylpyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, forming the core of blockbuster drugs like Celebrex and Acompli.[1][2] Specifically, the 4-arylpyrazole motif is a privileged structure, but its synthesis presents a classic chemistry challenge: how to construct this specific regioisomer efficiently and, most importantly, cost-effectively. The choice of synthetic route can dramatically impact project timelines and budgets, from early-stage library synthesis to large-scale manufacturing.

This guide provides an in-depth comparison of the most relevant synthetic strategies for obtaining 4-arylpyrazoles. We will move beyond simple procedural lists to dissect the underlying chemical logic and economic drivers of each route. Our analysis is grounded in field-proven insights and experimental data, designed to empower you to select the optimal pathway for your specific research and development needs.

The Classical Workhorse: Cyclocondensation of 1,3-Dicarbonyls

The reaction of a 1,3-dicarbonyl compound with a hydrazine, known as the Knorr pyrazole synthesis, is the oldest and most direct method for forming the pyrazole ring.[2][3] The core principle involves the condensation of the two nitrogen nucleophiles of hydrazine with the two electrophilic carbonyl carbons.

Causality Behind the Method

The primary advantage of this route is its conceptual simplicity. It builds the heterocyclic ring in a single, often high-yielding step from readily available building blocks. However, to produce a 4-arylpyrazole, one must start with a 2-aryl-1,3-dicarbonyl compound. This is the critical economic and practical bottleneck of the classical approach. These precursors are often not commercially available and must be synthesized, typically via a Claisen condensation or related reaction, adding steps, cost, and complexity to the overall sequence.

Furthermore, if an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, the reaction can yield a mixture of two regioisomers, complicating purification and reducing the yield of the desired product.[2]

Experimental Protocol: Two-Step Synthesis via Knorr Condensation

Step A: Synthesis of the 2-Aryl-1,3-Dicarbonyl Precursor (Example)

  • To a solution of sodium ethoxide (prepared from 1.1 eq. of sodium in anhydrous ethanol) at 0°C, add a solution of an appropriate acetophenone (1.0 eq.) in anhydrous ethanol.

  • Stir the mixture for 15 minutes, then add an ethyl arylacetate (1.0 eq.) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours until TLC indicates consumption of the starting materials.

  • Cool the reaction, pour it into ice-water, and acidify with dilute HCl to precipitate the 2-aryl-1,3-dicarbonyl compound.

  • Filter, wash with cold water, and dry the crude product. Recrystallization from ethanol may be necessary.

Step B: Cyclocondensation with Hydrazine

  • Dissolve the 2-aryl-1,3-dicarbonyl compound (1.0 eq.) in glacial acetic acid or ethanol.

  • Add hydrazine hydrate (1.1 eq.) dropwise at room temperature.

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into a large volume of cold water.

  • The 4-arylpyrazole product will often precipitate. Filter the solid, wash thoroughly with water to remove any acid, and dry.

  • Purification via recrystallization or column chromatography may be required to achieve high purity.

Visualizing the Classical Pathway

G cluster_0 Precursor Synthesis cluster_1 Ring Formation Acetophenone Acetophenone Diketone 2-Aryl-1,3-Diketone Acetophenone->Diketone Claisen Condensation Arylacetate Ethyl Arylacetate Arylacetate->Diketone Pyrazolone 4-Arylpyrazole Diketone->Pyrazolone Knorr Cyclization (Reflux in Acid) Hydrazine Hydrazine Hydrate Hydrazine->Pyrazolone

Caption: Two-step classical synthesis of 4-arylpyrazoles.

The Modern Standard: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

For versatility and substrate scope, transition-metal-catalyzed cross-coupling reactions are unparalleled. The Suzuki-Miyaura coupling is particularly effective for creating the C4-aryl bond on a pre-formed pyrazole ring. This method involves the reaction of a 4-halopyrazole (typically 4-bromo- or 4-iodopyrazole) with an arylboronic acid in the presence of a palladium catalyst and a base.

Causality Behind the Method

The power of this approach lies in its modularity. A common 4-halopyrazole intermediate can be coupled with a vast library of commercially available or readily synthesized arylboronic acids, making it ideal for generating structural diversity in drug discovery programs.[1] The reactions are often high-yielding, tolerant of a wide range of functional groups, and can be dramatically accelerated using microwave irradiation, reducing reaction times from hours to minutes.[1][4]

The primary cost driver is the palladium catalyst and associated ligands. While the cost of palladium can be significant, catalyst loadings are typically low (0.5-5 mol%). For large-scale synthesis, the cost of the catalyst, ligands, and the potential for toxic metal contamination in the final product are critical considerations that may necessitate specialized purification steps.[5]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
  • To a microwave-safe reaction vial, add 4-bromopyrazole (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Add a suitable solvent system, typically a mixture like 1,4-dioxane and water (4:1).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120°C) for 10-30 minutes.[1]

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 4-arylpyrazole.

Visualizing the Suzuki-Miyaura Pathway

G PyHal 4-Halopyrazole Catalyst Pd(0) Catalyst PyHal->Catalyst Oxidative Addition ArBOH Arylboronic Acid ArBOH->Catalyst Transmetalation Base Base Base->ArBOH Product 4-Arylpyrazole Catalyst->Product Reductive Elimination

Caption: Key steps in the Suzuki-Miyaura cross-coupling cycle.

The Economical Powerhouse: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent the pinnacle of atom economy and synthetic efficiency.[6] For pyrazole synthesis, four-component reactions involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate are particularly powerful.[7][8]

Causality Behind the Method

The cost-effectiveness of MCRs is exceptional. They utilize simple, inexpensive, and readily available starting materials. By combining multiple bond-forming events in one pot, they eliminate the need for isolating and purifying intermediates, which drastically reduces solvent usage, energy consumption, and waste generation.[9] Many of these reactions can be performed under "green" conditions, using environmentally benign solvents like water or ethanol and sometimes requiring no catalyst at all.[9]

The main challenge for MCRs can be controlling selectivity and the potential for side reactions. However, for specific target scaffolds like pyranopyrazoles, these methods are highly optimized and offer a direct, low-cost route that is difficult to beat for large-scale production.

Experimental Protocol: One-Pot, Four-Component Synthesis of a Fused Pyranopyrazole
  • In a round-bottom flask, combine ethyl acetoacetate (1.0 mmol) and hydrazine hydrate (1.0 mmol) in water (5 mL). Stir at room temperature for 10-15 minutes to form the pyrazolone intermediate in situ.

  • Add the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) to the mixture.

  • Add a catalytic amount of an organocatalyst like citric acid (20 mol%) or, in some cases, no catalyst is needed.[7]

  • Heat the reaction mixture to 80°C and stir for the appropriate time (typically 30-60 minutes), monitoring by TLC.[7]

  • Upon completion, the product often precipitates from the reaction mixture upon cooling.

  • Collect the solid by filtration, wash with cold water to remove the catalyst, and then with a small amount of cold ethanol.

  • The product is often of high purity, but recrystallization from ethanol can be performed if necessary.

Visualizing the Multicomponent Reaction

G cluster_reactants Aldehyde Aldehyde Product Complex 4-Arylpyrazole Derivative Aldehyde->Product One-Pot Reaction (High Atom Economy) Malononitrile Malononitrile Malononitrile->Product One-Pot Reaction (High Atom Economy) Ketoester β-Ketoester Ketoester->Product One-Pot Reaction (High Atom Economy) Hydrazine Hydrazine Hydrazine->Product One-Pot Reaction (High Atom Economy)

Caption: Convergent nature of a one-pot multicomponent reaction.

Comparative Analysis: Choosing Your Route

The optimal synthetic route is dictated by your specific goals, whether it's rapid lead generation, process development, or large-scale manufacturing. The following table provides a comparative summary to guide your decision-making process.

FeatureClassical Knorr SynthesisSuzuki-Miyaura CouplingMulticomponent Reaction (MCR)
Starting Material Cost Medium to High (Precursor synthesis often needed)Medium (Halopyrazole + Boronic Acid)Low (Simple, bulk chemicals)
Catalyst/Reagent Cost Low (Acids/Bases)High (Palladium catalyst, ligands)Low to None (Organocatalysts or catalyst-free)
Typical Yield Good (70-90%)Excellent (80-98%)[1]Excellent (85-95%)[7]
Reaction Time Long (Hours)Very Short (Minutes with MW)[1]Short (30-90 minutes)
Number of Steps 2 or more2 (Halogenation + Coupling)1
Purification Recrystallization/ChromatographyChromatography often requiredSimple Filtration
Scalability ModerateModerate (Cost/Metal removal are issues)Excellent
Green Chemistry Poor (Solvents, multiple steps)Moderate (Catalyst toxicity)Excellent (Atom economy, green solvents)[10]
Overall Cost-Effectiveness Low to ModerateModerateHigh

Conclusion and Authoritative Recommendation

For early-stage drug discovery and library synthesis , where versatility and access to a wide range of aryl substituents are paramount, the Suzuki-Miyaura cross-coupling is the superior choice. Its modularity and speed, especially when enhanced by microwave technology, allow for the rapid generation of diverse analogs for structure-activity relationship (SAR) studies.[11]

For process development and large-scale manufacturing of a specific 4-arylpyrazole target, multicomponent reactions are unequivocally the most cost-effective and environmentally benign option.[6] The use of inexpensive starting materials, high atom economy, and simple, one-pot procedures result in a scalable and sustainable process with minimal waste and purification costs.

The classical Knorr synthesis , while fundamentally important, is generally the least cost-effective for producing 4-arylpyrazoles due to the frequent need for multi-step precursor synthesis. It remains a viable option only when the required 2-aryl-1,3-dicarbonyl starting material is commercially available and inexpensive.

Ultimately, a thorough economic analysis should always precede the selection of a synthetic route for commercial development. However, by understanding the intrinsic strengths and weaknesses of each method, researchers can make more strategic, efficient, and cost-conscious decisions from the very beginning of a project.

References

  • Green Methods for the Synthesis of Pyrazoles: A Review. (2021). ResearchGate. Available at: [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]

  • Scheme 4. The synthetic route of arylpyrazoles using secondary β-enamino diketone and arylhydrazine. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of 4-Arylallylidenepyrazolone Derivatives. (2022). MDPI. Available at: [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. Available at: [Link]

  • Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst. (n.d.). Scholars Research Library. Available at: [Link]

  • Visible Light-Promoted Green and Sustainable Approach for One-Pot Synthesis of 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols), In Vitro Anticancer Activity, and Molecular Docking with Covid-19 Mpro. (2022). ACS Omega. Available at: [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry. Available at: [Link]

  • A kind of preparation method of pyrazoles -4- aryl derivatives. (n.d.). Google Patents.
  • Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. (n.d.). ResearchGate. Available at: [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. Available at: [Link]

  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives. (2012). Molecules. Available at: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. Available at: [Link]

  • Preparation of pyrazoles. (n.d.). Google Patents.
  • Aripiprazole Synthesis Process: A Detailed Guide. (2025). Pharmaffiliates. Available at: [Link]

  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (n.d.). Organic Chemistry Frontiers. Available at: [Link]

  • One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. (2023). Organic Letters. Available at: [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2012). Molecules. Available at: [Link]

  • Innovative Green Synthesis of 4-Aryl-Pyrazolo[2][12]Pyrano[2,3- d ]Pyrimidines under Catalyst-Free Conditions. (2018). ResearchGate. Available at: [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2011). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Microwave-assisted synthesis of novel pyrazole and pyrazolo[3,4-d]pyridazine derivatives incorporating diaryl sulfone moiety as potential antimicrobial agents. (2015). ResearchGate. Available at: [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Archiv der Pharmazie. Available at: [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (n.d.). RSC Publishing. Available at: [Link]

  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2024). MDPI. Available at: [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. (2025). Preprints.org. Available at: [Link]

  • Rapid One-pot, Four Component Synthesis of Pyranopyrazoles Using Heteropolyacid Under Solvent-free Condition. (2011). Semantic Scholar. Available at: [Link]

  • Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors. (2018). European Journal of Medicinal Chemistry. Available at: [Link]

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Safety Operating Guide

Comprehensive Safety and Handling Guide for 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical plans for the handling and disposal of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Analysis: A Synthesis of Structural Toxicology
  • Brominated Pyrazole Moiety : Brominated aromatic compounds and pyrazole derivatives are known to pose several hazards. The 4-bromopyrazole structure is associated with skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3][4]. Bromine itself is highly corrosive to the skin and eyes[5]. Inhalation of bromine vapor can lead to respiratory distress and central nervous system effects[6][7].

  • Methanesulfonylmethyl Group : The methanesulfonyl (mesyl) group is a strong leaving group and can be reactive. Related compounds like methanesulfonyl chloride and methanesulfonic acid are classified as corrosive, causing severe skin burns and eye damage[8][9]. They are also harmful if swallowed or in contact with skin and can cause respiratory irritation[8][9].

Inferred Hazard Profile for 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole:

Based on this analysis, it is prudent to treat 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole as a hazardous substance with the potential to cause:

  • Severe skin irritation or burns.

  • Serious eye damage.

  • Respiratory tract irritation.

  • Harm if swallowed or absorbed through the skin.

Long-term toxicological properties have not been fully investigated, warranting a cautious approach to minimize exposure[2].

Personal Protective Equipment (PPE): Your First Line of Defense

Given the anticipated hazards, a comprehensive PPE strategy is mandatory. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemically resistant nitrile gloves. Change outer gloves every 30 minutes or immediately upon contamination[10].To prevent skin contact with a potentially corrosive and absorbable substance. Double-gloving provides an extra barrier and allows for safe removal of the contaminated outer layer[10][11].
Eye and Face Protection Chemical splash goggles and a full-face shield[12].To provide complete protection against splashes and aerosols, safeguarding against severe eye damage[11][12].
Body Protection A long-sleeved, chemically resistant laboratory coat that closes in the back. A chemically impervious suit may be necessary for large-scale operations or in case of a spill[11][13].To protect the skin from potential splashes and contact. The back-closing design prevents gaps in protection[11].
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the solid compound outside of a certified chemical fume hood[11][14].To prevent inhalation of airborne particles that could cause respiratory irritation[14].
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure risk.

3.1. Engineering Controls:

  • All handling of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole, including weighing and transfers, must be conducted within a certified chemical fume hood.

  • Ensure a safety shower and eyewash station are readily accessible and have been recently tested.

3.2. Step-by-Step Handling Procedure:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Prepare your workspace within the chemical fume hood by lining it with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before introducing the chemical.

  • Weighing and Transfer:

    • Carefully open the container of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole inside the fume hood.

    • Use a dedicated, clean spatula to transfer the desired amount of the solid compound to a tared weigh boat.

    • Avoid creating dust. If the compound is a fine powder, handle it with extra care to minimize aerosolization.

    • Once weighed, carefully transfer the compound to your reaction vessel.

    • Immediately and securely close the stock container.

  • During the Reaction:

    • Keep the reaction vessel within the fume hood for the entire duration of the experiment.

    • Continuously monitor the reaction for any unexpected changes.

  • Post-Handling:

    • Decontaminate all non-disposable equipment that came into contact with the chemical using an appropriate solvent.

    • Wipe down the interior surfaces of the fume hood.

    • Carefully remove the outer pair of gloves and dispose of them as hazardous waste.

    • Remove the remaining PPE in the correct order (gown, face shield, goggles, inner gloves) to avoid cross-contamination.

    • Wash hands thoroughly with soap and water[14].

Workflow for Safe Handling of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don Full PPE Setup Prepare Fume Hood PPE->Setup Weigh Weigh Compound Setup->Weigh Transfer Transfer to Vessel Weigh->Transfer React Conduct Reaction Transfer->React Decon Decontaminate Equipment React->Decon Dispose Dispose of Waste Decon->Dispose Doff Doff PPE Dispose->Doff Wash Wash Hands Doff->Wash

Caption: A flowchart illustrating the key steps for the safe handling of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole.

Disposal Plan: Ensuring a Safe End-of-Life for Hazardous Materials

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: All excess 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole and any reaction mixtures containing it must be disposed of as hazardous chemical waste.

    • Collect in a clearly labeled, sealed, and appropriate waste container.

    • Do not mix with incompatible waste streams.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, bench paper, weigh boats, and pipette tips, must be disposed of as solid hazardous waste.

    • Place these materials in a designated, sealed hazardous waste bag or container within the fume hood.

  • Empty Containers: The original container of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.

This guide is intended to provide a framework for the safe handling of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole. Always consult with your institution's safety office and review all available safety information before beginning any new procedure.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: methanesulfonic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16375, 4-Bromopyrazole. [Link]

  • Capot Chemical Co., Ltd. Material Safety Data Sheet: 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID. [Link]

  • Scribd. Lab Safety for Bromination of Arenes. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 167433, 1H-Pyrazole, 4-bromo-1-methyl-. [Link]

  • Al-Ostoot, F. H., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, vol. 26, no. 21, 2021, p. 6499.
  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • UK Health Security Agency. Bromine: toxicological overview. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]

  • Liverpool University Press. The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. [Link]

  • New Mexico State University. Personal Protective Equipment (PPE) Guide – Chemical Resistance. [Link]

  • ResearchGate. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]

  • Google Patents.
  • Pharmacy Purchasing & Products. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Real Safety. Personal Protective Equipment for Chemical Handling. [Link]

  • Frontiers in Neurology. Behavioral and Neuronal Effects of Inhaled Bromine Gas: Oxidative Brain Stem Damage. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.